molecular formula C12H12O B6604144 2-Benzylidenecyclopentanone CAS No. 5679-13-0

2-Benzylidenecyclopentanone

Cat. No.: B6604144
CAS No.: 5679-13-0
M. Wt: 172.22 g/mol
InChI Key: ZFJFROHCPHULKY-LUAWRHEFSA-N
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Description

2-Benzylidenecyclopentanone is an organic compound with the molecular formula C12H12O. It is a derivative of cyclopentanone, where a benzylidene group is attached to the cyclopentanone ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

2-Benzylidenecyclopentanone can be synthesized through the condensation of benzaldehyde and cyclopentanone. One common method involves the use of a deep eutectic solvent system composed of choline chloride and formic acid, with tin(IV) chloride as a catalyst. The reaction is typically carried out at 80°C for 120 minutes, resulting in high selectivity and yield of the desired product . Industrial production methods may involve similar catalytic systems to ensure efficiency and scalability.

Chemical Reactions Analysis

2-Benzylidenecyclopentanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as tin(IV) chloride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Benzylidenecyclopentanone involves its ability to participate in various chemical reactions due to the presence of the benzylidene group. This group can undergo nucleophilic addition, making the compound reactive towards bases and nucleophiles. The molecular targets and pathways involved depend on the specific application, such as its role in photopolymerization or biofuel synthesis .

Comparison with Similar Compounds

2-Benzylidenecyclopentanone can be compared to similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, from photoinitiators to biofuel precursors.

Properties

IUPAC Name

(2Z)-2-benzylidenecyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJFROHCPHULKY-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=CC=C2)/C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5679-13-0
Record name NSC105614
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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